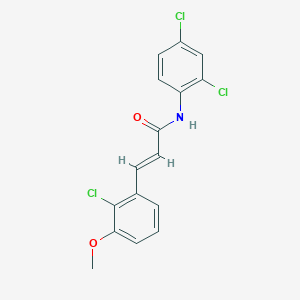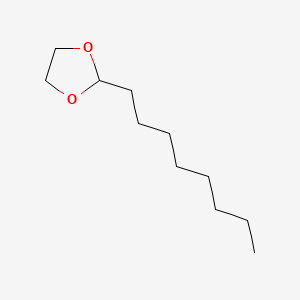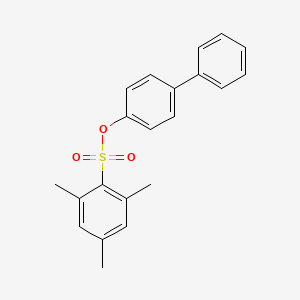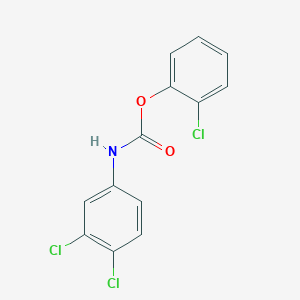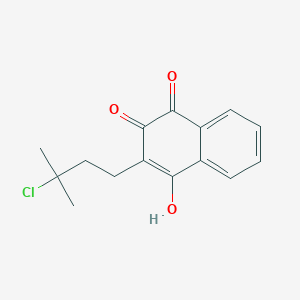
3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione is an organic compound with a complex structure that includes a naphthalene ring substituted with a hydroxyl group and a 3-chloro-3-methylbutyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative with 3-chloro-3-methylbutyl chloride under basic conditions. The hydroxyl group can be introduced through a subsequent oxidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated or dehydroxylated product.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-Chloro-3-methyl-1-butyne: A related compound with a similar side chain but different core structure.
3-Chloro-2-methyl-1-propene: Another compound with a similar side chain but different reactivity.
Uniqueness
3-(3-Chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione is unique due to its combination of a naphthalene ring with a hydroxyl group and a 3-chloro-3-methylbutyl side chain
特性
CAS番号 |
111479-51-7 |
|---|---|
分子式 |
C15H15ClO3 |
分子量 |
278.73 g/mol |
IUPAC名 |
3-(3-chloro-3-methylbutyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C15H15ClO3/c1-15(2,16)8-7-11-12(17)9-5-3-4-6-10(9)13(18)14(11)19/h3-6,17H,7-8H2,1-2H3 |
InChIキー |
XGXUKHSGLDPMRK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


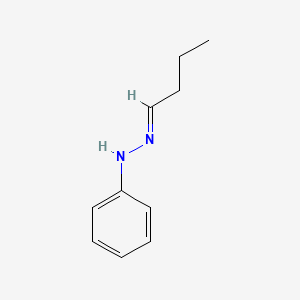

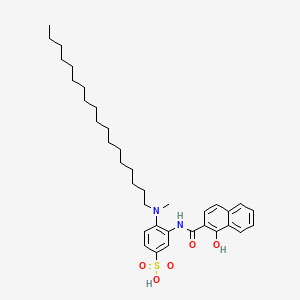


![4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11941332.png)

